5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the iodination of 5-chloro-1H-pyrazolo[4,3-b]pyridine. One common method includes the reaction of 5-chloro-1H-pyrazolo[4,3-b]pyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the chlorine or iodine atoms.
Cross-Coupling Reactions: Palladium catalysts and boronic acids or alkynes are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid would yield a biaryl compound, while a nucleophilic substitution with sodium azide would produce an azido derivative .
Scientific Research Applications
5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and antiviral agents.
Chemical Biology: The compound is used in the development of chemical probes to study biological pathways and molecular interactions.
Material Science: It can be incorporated into organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Similar structure but different positioning of the nitrogen atoms in the pyrazole ring.
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrole ring instead of a pyrazole ring.
3-Bromo-5-iodo-1H-pyrazolo[4,3-b]pyridine: Bromine atom replaces the chlorine atom.
Uniqueness
5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYMAUPNXHZFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856638 | |
Record name | 5-Chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357945-27-7 | |
Record name | 5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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